molecular formula C15H18N4O B100668 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline CAS No. 19471-27-3

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline

Cat. No.: B100668
CAS No.: 19471-27-3
M. Wt: 270.33 g/mol
InChI Key: DARHBAXRKHMSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential utility in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline typically involves several steps. The synthetic routes and reaction conditions can vary, but they generally include the following steps:

    Starting Materials: The synthesis begins with 2,5-lutidine and p-(dimethylamino)phenylazo compounds.

    Reaction Conditions: The reaction conditions often involve the use of oxidizing agents to introduce the 1-oxide group.

    Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,5-lutidine, p-(dimethylamino)phenylazo compounds, and other azo compounds share some structural similarities.

    Uniqueness: The presence of the 1-oxide group and the specific arrangement of functional groups in this compound give it unique chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

19471-27-3

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H18N4O/c1-11-10-19(20)12(2)9-15(11)17-16-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3

InChI Key

DARHBAXRKHMSAX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C

19471-27-3

Synonyms

4-[[p-(Dimethylamino)phenyl]azo]-2,5-dimethylpyridine 1-oxide

Origin of Product

United States

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